molecular formula C16H19N3O B6031575 N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B6031575
M. Wt: 269.34 g/mol
InChI Key: GHRWEOYXFTUCAO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide is a compound that features a benzamide core with an imidazole ring and a cyclopentyl group

Properties

IUPAC Name

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(18-15-3-1-2-4-15)14-7-5-13(6-8-14)11-19-10-9-17-12-19/h5-10,12,15H,1-4,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWEOYXFTUCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide typically involves the condensation of a benzamide derivative with an imidazole-containing moiety. One common method involves the reaction of 4-(chloromethyl)benzamide with cyclopentylamine and imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Amines derived from the benzamide group.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity. The benzamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-bromobenzamide: Similar structure but with a bromine atom instead of the imidazole ring.

    N-cyclopentyl-4-(1H-pyrazol-4-yl)benzamide: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

N-cyclopentyl-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of both the imidazole ring and the cyclopentyl group, which confer specific chemical and biological properties. The imidazole ring enhances its ability to interact with metal ions and biological targets, while the cyclopentyl group provides steric bulk and hydrophobicity, influencing its solubility and membrane permeability.

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